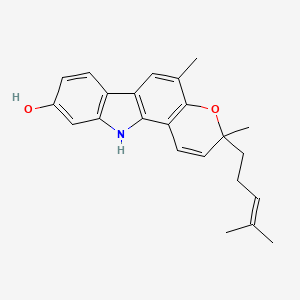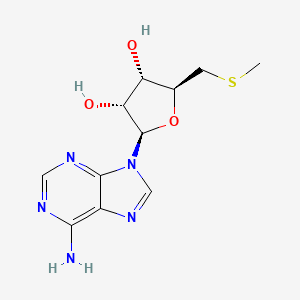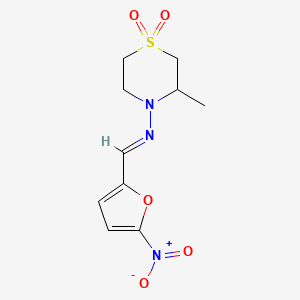
vu0405601
Overview
Description
This compound has been shown to protect cardiac tissue from drug-induced arrhythmias by reducing the sensitivity of hERG to inhibition by multiple blockers . VU0405601 is particularly significant in the field of cardiac research due to its potential to mitigate the cardiotoxic effects of various pharmaceuticals .
Mechanism of Action
Target of Action
The primary target of VU0405601 is the Kv11.1 channel , also known as the hERG (human Ether-à-go-go-Related Gene) channel . This channel plays a crucial role in the electrical activity of the heart, specifically in the repolarization phase of the cardiac action potential .
Mode of Action
This compound acts as an agonist of the hERG channel . It binds to the channel and increases its activity, which in turn modulates the electrical activity of the heart . This interaction results in an increased IC50 of dofetilide, a hERG channel blocker, from 38.7 nM to 76.3 nM .
Biochemical Pathways
The activation of the hERG channel by this compound affects the cardiac action potential . By increasing the activity of the hERG channel, this compound helps to maintain the normal rhythm of the heart and protect against arrhythmias induced by hERG inhibition .
Result of Action
The primary result of this compound’s action is the protection of cardiac tissue from ventricular tachycardia induced by dofetilide . By acting as a hERG agonist, this compound helps to maintain the normal rhythm of the heart and prevent potentially life-threatening arrhythmias .
Biochemical Analysis
Biochemical Properties
VU0405601 plays a significant role in biochemical reactions, particularly as a hERG agonist . It interacts with the hERG (the human Ether-à-go-go-Related Gene), increasing the IC50 of dofetilide from 38.7 nM to 76.3 nM . This interaction suggests that this compound has a protective effect against arrhythmias induced by hERG inhibition .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by interacting with the hERG channel, which plays a crucial role in the electrical activity of the heart . By acting as a hERG agonist, this compound can protect cardiac cells from dofetilide-induced ventricular tachycardia .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a hERG agonist . It increases test pulse and tail currents, thereby increasing the IC50 of dofetilide . This suggests that this compound exerts its effects at the molecular level by binding to the hERG channel and modulating its activity .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been fully elucidated. It is known that this compound can protect cardiac tissue from dofetilide-induced ventricular tachycardia , suggesting that it may have long-term effects on cellular function.
Metabolic Pathways
As a hERG agonist, it is likely that this compound interacts with enzymes or cofactors involved in the regulation of the hERG channel .
Subcellular Localization
As a hERG agonist, it is likely that this compound interacts with the hERG channel located in the cell membrane
Preparation Methods
The synthesis of VU0405601 involves the reaction of 1-bromo-2-naphthol with 3-pyridinecarboxamide in the presence of a suitable base . The reaction conditions typically include the use of an organic solvent such as dimethyl sulfoxide (DMSO) and a temperature range of 25-30°C . The product is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of at least 98%
Chemical Reactions Analysis
VU0405601 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced using common reducing agents such as sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the bromine atom on the naphthalene ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
VU0405601 has a wide range of scientific research applications, including:
Cardiac Research: This compound is used to study the effects of hERG channel activation on cardiac tissue and to develop therapies for preventing drug-induced arrhythmias.
Ion Channel Research: The compound is used to study the structure-activity relationships of hERG channel activators and to develop new ion channel modulators.
Comparison with Similar Compounds
VU0405601 is unique among hERG channel activators due to its specific structure-activity relationships. Similar compounds include:
VU0155056: Another hERG channel activator with a different structural framework.
VU0409551: A compound with similar hERG channel activation properties but different pharmacokinetic profiles.
VU0155069: A structurally related compound with comparable hERG channel activation effects.
This compound stands out due to its ability to significantly increase the IC50 of dofetilide and its unique structural components, such as the 3-pyridiyl and naphthyridine ring systems .
Properties
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxy-N-pyridin-3-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c18-17-14-6-2-1-4-12(14)7-8-15(17)22-11-16(21)20-13-5-3-9-19-10-13/h1-10H,11H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLRAGBPCSOJNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
712325-30-9 | |
| Record name | 712325-30-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


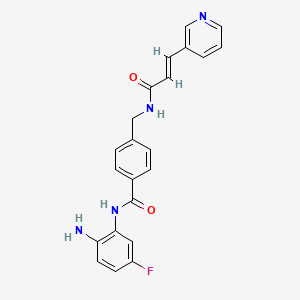
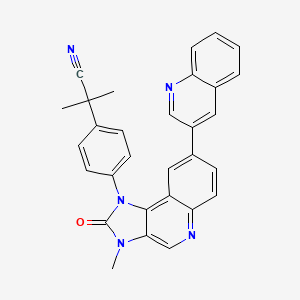
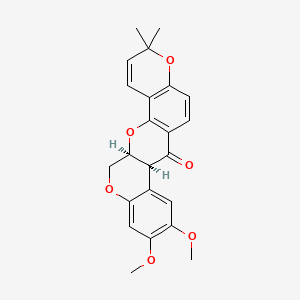


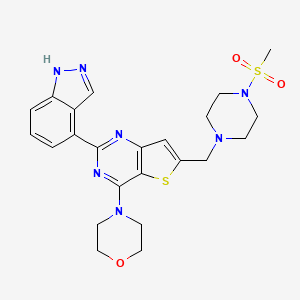


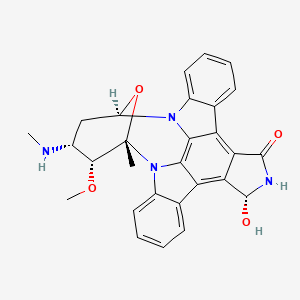
![[5-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol](/img/structure/B1683987.png)

